Cas no 2229071-59-2 ({4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol)
![{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol structure](https://ja.kuujia.com/scimg/cas/2229071-59-2x500.png)
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol 化学的及び物理的性質
名前と識別子
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- 2229071-59-2
- {4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol
- EN300-1769647
-
- インチ: 1S/C8H10S2/c9-5-7-4-6-2-1-3-8(6)10-7/h4,9H,1-3,5H2
- InChIKey: UTNILHOSMPPLDA-UHFFFAOYSA-N
- ほほえんだ: S1C(CS)=CC2=C1CCC2
計算された属性
- せいみつぶんしりょう: 170.02239267g/mol
- どういたいしつりょう: 170.02239267g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 29.2Ų
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1769647-0.1g |
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol |
2229071-59-2 | 0.1g |
$1144.0 | 2023-06-03 | ||
Enamine | EN300-1769647-0.05g |
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol |
2229071-59-2 | 0.05g |
$1091.0 | 2023-06-03 | ||
Enamine | EN300-1769647-0.5g |
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol |
2229071-59-2 | 0.5g |
$1247.0 | 2023-06-03 | ||
Enamine | EN300-1769647-0.25g |
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol |
2229071-59-2 | 0.25g |
$1196.0 | 2023-06-03 | ||
Enamine | EN300-1769647-5.0g |
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol |
2229071-59-2 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1769647-2.5g |
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol |
2229071-59-2 | 2.5g |
$2548.0 | 2023-06-03 | ||
Enamine | EN300-1769647-10.0g |
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol |
2229071-59-2 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1769647-1.0g |
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol |
2229071-59-2 | 1g |
$1299.0 | 2023-06-03 |
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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7. Book reviews
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiolに関する追加情報
Introduction to {4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol (CAS No. 2229071-59-2)
{4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This heterocyclic thiol derivative, identified by its CAS number 2229071-59-2, features a cyclopenta[b]thiophene core appended with a methanethiol functional group. The unique combination of aromatic and sulfur-containing moieties makes it a promising candidate for various applications, particularly in the development of novel therapeutic agents and advanced materials.
The chemical structure of {4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol consists of a five-membered thiophene ring fused to a cyclopentane ring, with a methanethiol (-SCH₃) substituent at the 2-position of the thiophene ring. This configuration imparts distinct electronic and steric properties to the molecule, which are highly relevant for its potential applications. The presence of the sulfur atom in the methanethiol group enhances its reactivity, making it suitable for further functionalization and derivatization.
In recent years, there has been a surge in research focused on thiophene derivatives due to their broad spectrum of biological activities and material properties. {4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its ability to serve as a scaffold for drug design has led to several innovative approaches in medicinal chemistry. For instance, researchers have utilized this compound to develop novel antimicrobial agents and anti-inflammatory drugs, leveraging its unique structural features to enhance binding affinity and bioavailability.
One of the most compelling aspects of {4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol is its potential in materials science. The conjugated system of the cyclopenta[b]thiophene core allows for tunable electronic properties, making it an excellent candidate for organic semiconductors and optoelectronic devices. Recent studies have demonstrated its efficacy in fabricating high-performance organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The sulfur-containing moiety also contributes to improved stability and durability of these materials under various environmental conditions.
The synthesis of {4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes have been particularly useful in constructing the complex heterocyclic framework. These synthetic strategies not only highlight the compound's synthetic accessibility but also pave the way for further structural modifications and applications.
From a biological perspective, the methanethiol group in {4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol plays a crucial role in modulating its pharmacological effects. Thiols are well-known for their ability to interact with biological targets due to their nucleophilic nature. This property has been exploited in designing molecules that can selectively inhibit specific enzymes or receptors involved in disease pathways. Preliminary studies have shown promising results in using this compound as a lead molecule for developing treatments against neurological disorders and cancer.
The versatility of {4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol extends beyond pharmaceutical applications. Its unique structural motifs have also been explored in the development of novel agrochemicals and specialty chemicals. The compound's ability to act as a precursor for synthesizing biodegradable polymers has garnered interest from researchers working on sustainable materials. These polymers exhibit excellent mechanical properties while being environmentally friendly, making them suitable for various industrial applications.
In conclusion, {4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanethiol (CAS No. 2229071-59-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for drug discovery, materials science, and sustainable chemistry. As research continues to uncover new applications for this compound, its importance is expected to grow even further. The ongoing exploration of its synthetic pathways and biological activities underscores its importance as a key intermediate in modern chemical research.
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